2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide
CAS No.: 892383-71-0
Cat. No.: VC4244872
Molecular Formula: C27H23ClN4O3S
Molecular Weight: 519.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892383-71-0 |
|---|---|
| Molecular Formula | C27H23ClN4O3S |
| Molecular Weight | 519.02 |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23ClN4O3S/c1-15-3-9-20(10-4-15)30-23(34)14-36-27-22-11-21-18(13-33)12-29-16(2)24(21)35-26(22)31-25(32-27)17-5-7-19(28)8-6-17/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
| Standard InChI Key | FEGSNDIKSCKZKU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl |
Introduction
The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule with a unique structural framework. It belongs to the class of triazatricyclo compounds, characterized by a nitrogen heterocycle core. This compound is notable for its potential applications in pharmaceuticals due to its complex arrangement of functional groups and rings, which may contribute to its biological activity.
Molecular Formula and Weight
While specific details about the molecular formula and weight of this exact compound are not readily available, similar compounds in the triazatricyclo class often have complex molecular formulas and weights, typically exceeding 500 g/mol due to their intricate structures.
Synthesis and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including reactions that require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Industrial methods may utilize automated reactors to enhance yield and minimize by-products.
Biological Activity and Potential Applications
Research into the biological activity of similar triazatricyclo compounds suggests potential therapeutic applications. These compounds may exhibit unique interactions with biological targets due to their complex structures, which could lead to novel drug candidates.
Potential Applications
-
Pharmaceuticals: As lead compounds for drug discovery due to their potential biological activities.
-
Organic Synthesis: Utilized as reagents in complex organic reactions.
Comparison with Similar Compounds
Similar compounds, such as 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide, share structural similarities but differ in specific substituents, which can affect their chemical properties and biological activities.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | Not specified | High (typically >500) | 4-chlorophenyl, hydroxymethyl, sulfanyl, acetamide |
| 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | Complex | High (typically >500) | 2-chlorophenyl, hydroxymethyl, sulfanyl, acetamide |
| (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | C10H10ClNOS | 227.71 | 4-chlorophenyl, methyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume